1-(Cyclohexylmethyl)piperidin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

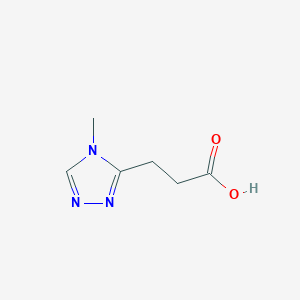

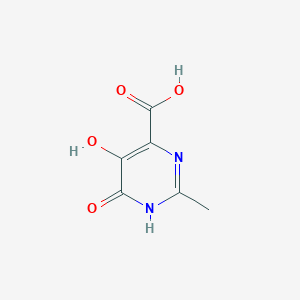

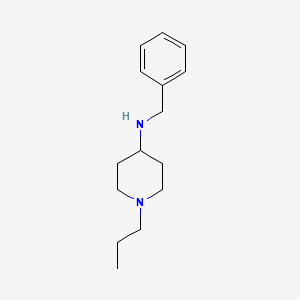

The molecular structure of 1-(Cyclohexylmethyl)piperidin-3-ol consists of a six-membered heterocyclic ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular weight of this compound is 197.32 g/mol.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique

Synthetic Applications 1-(Cyclohexylmethyl)piperidin-3-ol serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in various synthetic protocols, including the formation of pyrrolidine and piperidine derivatives through intramolecular amination of allylic alcohols with alkylamines. This process demonstrates the compound's role in facilitating the construction of cyclic amine structures, which are prevalent in numerous biologically active compounds (Mukherjee & Widenhoefer, 2011).

Catalysis Research The compound's involvement in catalytic processes is evident in research exploring novel reaction pathways. For instance, it has been used in reactions catalyzed by piperidine, showcasing its potential in the facile and efficient synthesis of heterocyclic compounds such as 5-hydroxy-2H-pyrrol-2-one derivatives from readily available starting materials. This exemplifies its contribution to developing more efficient and sustainable chemical syntheses (Fan et al., 2007).

Pharmaceutical Chemistry In the domain of pharmaceutical chemistry, 1-(Cyclohexylmethyl)piperidin-3-ol and its derivatives serve as crucial scaffolds in the design and synthesis of novel therapeutic agents. For example, its structural motifs are found in compounds explored for their potential as selective estrogen receptor modulators (SERMs), highlighting its significance in the development of new treatments for conditions like breast cancer (Yadav et al., 2011).

Material Science Beyond pharmaceuticals, the compound's utility extends to material science, particularly in the development of novel organic materials with specific optical properties. Its derivatives have been synthesized and characterized for their potential use as arthropod repellents, demonstrating the compound's versatility in applications beyond traditional synthetic chemistry (Klun et al., 2000).

Mécanisme D'action

While the specific mechanism of action for 1-(Cyclohexylmethyl)piperidin-3-ol is not mentioned in the retrieved papers, piperidine derivatives in general are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

Orientations Futures

Piperidine derivatives are being utilized in different therapeutic applications, and their importance in the field of drug discovery is well recognized . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds, including 1-(Cyclohexylmethyl)piperidin-3-ol, is a promising direction for future research .

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEPVGOPIKIEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexylmethyl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)

![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)

![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)